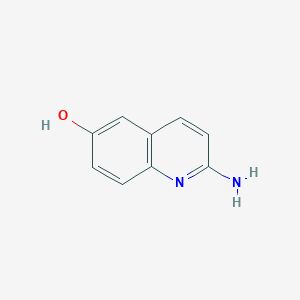

2-Amino-6-hydroxy-chinolin

Übersicht

Beschreibung

2-Aminoquinolin-6-ol is an organic compound belonging to the quinoline family, which is composed of a six-membered ring fused with a pyridine ring. It is a white, crystalline solid with a molecular weight of 132.14 g/mol and a melting point of 248-250°C. It is soluble in water, methanol, and ethanol. 2-Aminoquinolin-6-ol is an important synthetic intermediate in the production of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Industrielle und Synthetische Organische Chemie

Chinolin, zu dem auch „2-Amino-6-hydroxy-chinolin“ gehört, hat sich aufgrund seiner vielseitigen Anwendungen in der industriellen und synthetischen organischen Chemie zu einer essenziellen heterocyclischen Verbindung entwickelt . Es ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung .

Wirkstoffforschung

“this compound” spielt eine wichtige Rolle im Bereich der pharmazeutischen Chemie . Es wird als Baustein bei der Synthese von biologisch und pharmazeutisch aktiven Verbindungen verwendet .

Biologische und Pharmazeutische Aktivitäten

Verschiedene ausgewählte Chinoline und Derivate, darunter „this compound“, weisen potenzielle biologische und pharmazeutische Aktivitäten auf . Diese Aktivitäten werden in laufenden Forschungsarbeiten untersucht .

Syntheseprotokolle

Es wurde eine Vielzahl von Syntheseprotokollen für die Konstruktion dieses Gerüsts berichtet . Dazu gehören Übergangsmetall-katalysierte Reaktionen, metallfreie, durch ionische Flüssigkeiten vermittelte Reaktionen und Reaktionen unter Ultraschallbestrahlung .

Umweltbelastung

Es werden auch Forschungsarbeiten durchgeführt, um die Nachteile der Synthesen und die Nebenwirkungen auf die Umwelt zu beheben . Dies ist ein wichtiger Aspekt der Anwendung von „this compound“ in der wissenschaftlichen Forschung .

Antibakterielle Eigenschaften

Chinazolinone, eine Klasse von Verbindungen, zu der auch „this compound“ gehört, haben vielversprechende antimikrobielle Eigenschaften gezeigt . Dies macht sie zu einem möglichen Kandidaten für die Entwicklung neuer Antibiotika .

Anti-inflammatorische und Antituberkulose-Aktivitäten

Von Chinazolin abgeleitete Verbindungen, darunter „this compound“, haben anti-inflammatorische und antituberkulose Aktivitäten gezeigt . Dies macht sie zu einem möglichen Kandidaten für die Behandlung von entsprechenden Krankheiten .

Antitumor-Eigenschaften

Von Chinazolin abgeleitete Verbindungen, darunter „this compound“, haben Antitumor-Eigenschaften gezeigt . Dies macht sie zu einem möglichen Kandidaten für die Behandlung von Krebs .

Wirkmechanismus

Target of Action

2-Amino-6-hydroxy-quinoline, also known as 2-aminoquinolin-6-ol, is a quinoline derivative. Quinolines have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development . The primary targets of 2-Amino-6-hydroxy-quinoline are likely to be microbial cells, given the antimicrobial activity of quinoline derivatives .

Mode of Action

Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . For example, some quinoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus

Biochemical Pathways

Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-Amino-6-hydroxy-quinoline may affect a variety of biochemical pathways related to these activities.

Result of Action

Given the biological activities of quinoline derivatives, it is likely that 2-amino-6-hydroxy-quinoline has antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

It is known that the efficacy of quinoline derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

2-Aminoquinolin-6-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its participation in redox reactions and the transfer of functional groups. The interactions between 2-Aminoquinolin-6-ol and these enzymes are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .

Cellular Effects

2-Aminoquinolin-6-ol exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Aminoquinolin-6-ol has been shown to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 2-Aminoquinolin-6-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Aminoquinolin-6-ol binds to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Furthermore, 2-Aminoquinolin-6-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoquinolin-6-ol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Aminoquinolin-6-ol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Over time, the compound’s effects on cellular function may diminish as it degrades, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to 2-Aminoquinolin-6-ol can result in adaptive cellular responses, such as changes in enzyme expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 2-Aminoquinolin-6-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 2-Aminoquinolin-6-ol can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-Aminoquinolin-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. These metabolic pathways result in the formation of various metabolites, which can further participate in biochemical reactions or be excreted from the body. The effects of 2-Aminoquinolin-6-ol on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic intermediates and influence overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Aminoquinolin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 2-Aminoquinolin-6-ol can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of 2-Aminoquinolin-6-ol within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Aminoquinolin-6-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Aminoquinolin-6-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 2-Aminoquinolin-6-ol is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Eigenschaften

IUPAC Name |

2-aminoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBCVLWQMQCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631038 | |

| Record name | 2-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-15-5 | |

| Record name | 2-Aminoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

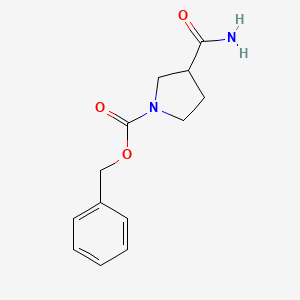

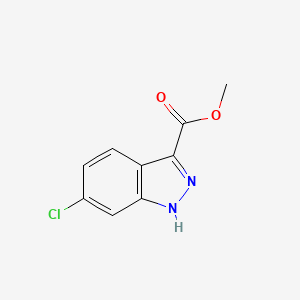

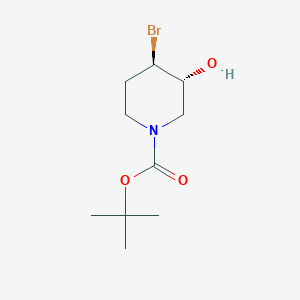

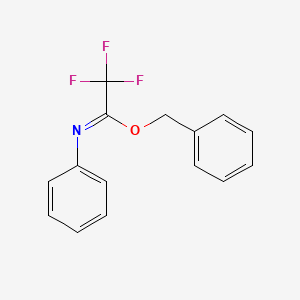

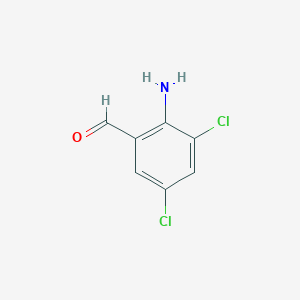

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)